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Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-
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Overview
Description
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of phase transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions:
- Oxidation : Converting the ketone to carboxylic acids or other oxidized derivatives.
- Reduction : Transforming the ketone into alcohols.
- Substitution Reactions : The halogen substituents can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Biology
The compound has shown potential in biological applications, particularly in medicinal chemistry:
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase. The presence of chlorine and fluorine enhances binding affinity and biological activity .
- Receptor Binding Assays : Due to its structural characteristics, it can be used to study interactions with biological receptors, aiding in drug development efforts.
Industry
In industrial applications, Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- is used in:
- Agrochemicals : As a building block for pesticides and herbicides.
- Dyes and Pigments : Its unique properties allow it to be incorporated into various dye formulations.
Case Study 1: Tyrosinase Inhibition
A study focused on identifying tyrosinase inhibitors highlighted that derivatives of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- exhibited significant inhibitory effects. Compounds were tested for their IC50 values, demonstrating effectiveness in low micromolar ranges (IC50 values from 2.96 to 10.65 μM), showcasing the potential for developing new therapeutic agents against hyperpigmentation disorders .
Case Study 2: Synthesis of Novel Derivatives
Research on synthesizing novel derivatives using Ethanone as a precursor revealed its versatility. By modifying the phenyl ring through nucleophilic substitutions, researchers were able to create compounds with enhanced biological activities, indicating the compound's utility as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- can be compared with other similar compounds such as:
Ethanone, 1-(2-methylphenyl)-: This compound lacks the halogen substituents, resulting in different chemical properties and reactivity.
1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-(3-chloro-4-methylphenyl)ethanone:
The unique combination of chlorine, fluorine, and methyl groups in Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- makes it distinct from these similar compounds, offering specific advantages in certain applications.
Biological Activity
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-, also known by its CAS number 2923-66-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a chloro and fluoro substitution on the phenyl ring, which contributes to its unique chemical reactivity. The presence of these halogens often enhances the biological activity of organic compounds by influencing their interaction with biological targets.
Biological Activities
1. Antioxidant Activity
Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Studies have indicated that derivatives of ethanone compounds exhibit notable antioxidant properties. For example, certain derivatives showed DPPH radical scavenging activity significantly higher than ascorbic acid, a well-known antioxidant .
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
Compound A | 79.62 | 1.37 times higher |
Compound B | 78.67 | 1.35 times higher |
Ascorbic Acid | 58.2 | - |
This table illustrates the effectiveness of specific derivatives compared to ascorbic acid in scavenging DPPH radicals.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that ethanone derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, one study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria.
3. Anticancer Activity
Ethanone derivatives have shown promise in anticancer research. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment .
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various ethanone derivatives using the DPPH assay. Results indicated that specific substitutions on the phenyl ring significantly enhanced antioxidant activity, suggesting that structural modifications could lead to more potent antioxidants .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some compounds exhibited substantial inhibitory effects, indicating their potential use in treating bacterial infections.
Case Study 3: Cancer Cell Line Testing
A comprehensive study assessed the anticancer properties of ethanone derivatives against different human cancer cell lines using MTT assays. The findings revealed that certain compounds had IC50 values in the low micromolar range, indicating strong cytotoxicity compared to standard chemotherapeutic agents .
Properties
CAS No. |
154258-08-9 |
---|---|
Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-7(6(2)12)3-4-8(11)9(5)10/h3-4H,1-2H3 |
InChI Key |
LDTBMWNTAKHGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)C(=O)C |
Origin of Product |
United States |
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